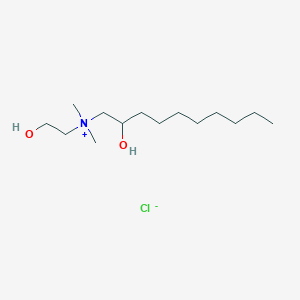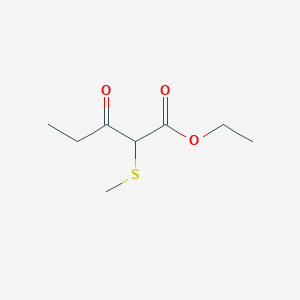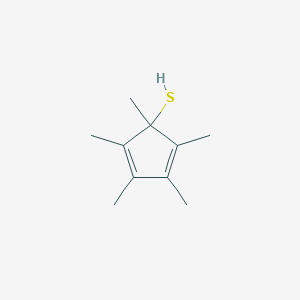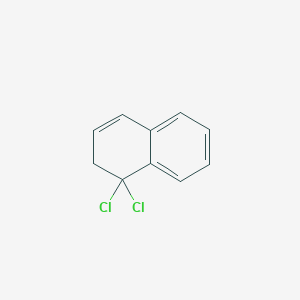
1,1-Dichloro-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H8Cl2 It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and a partially hydrogenated naphthalene ring
Vorbereitungsmethoden
1,1-Dichloro-1,2-dihydronaphthalene can be synthesized through the photochemical chlorination of naphthalene. This process involves the reaction of naphthalene with equimolar amounts of chlorine in carbon disulphide at low temperatures . The reaction conditions are crucial to ensure the selective formation of the desired dichlorinated product. Industrial production methods may involve similar chlorination processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1,1-Dichloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert it into less chlorinated or fully hydrogenated naphthalene derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various chlorinated and hydrogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-1,2-dihydronaphthalene involves its interaction with various molecular targets and pathways. The chlorine atoms and the partially hydrogenated naphthalene ring play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-1,2-dihydronaphthalene can be compared with other similar compounds, such as:
1,2-Dichloronaphthalene: Differing in the position of chlorine atoms.
1,4-Dichloronaphthalene: Another isomer with chlorine atoms at different positions.
1,2-Dihydronaphthalene: Lacks chlorine atoms but shares the partially hydrogenated naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
114600-80-5 |
|---|---|
Molekularformel |
C10H8Cl2 |
Molekulargewicht |
199.07 g/mol |
IUPAC-Name |
1,1-dichloro-2H-naphthalene |
InChI |
InChI=1S/C10H8Cl2/c11-10(12)7-3-5-8-4-1-2-6-9(8)10/h1-6H,7H2 |
InChI-Schlüssel |
GJKIRZMMCLLZOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=CC=CC=C2C1(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


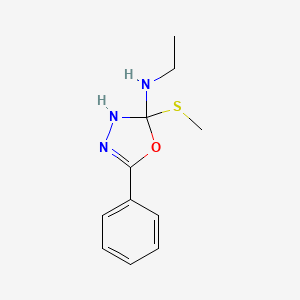





![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
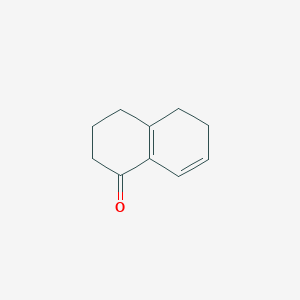
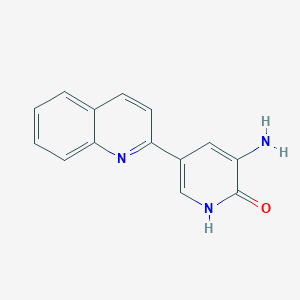
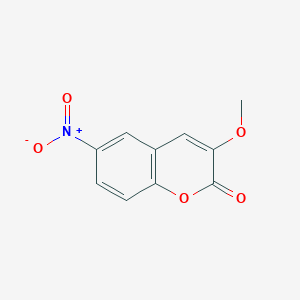
![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
